1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, featuring both hydroxyl and amino groups, along with multiple fluorine atoms, makes it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL typically involves the reaction of heptafluorohexan-2-OL with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to maintain consistent quality and efficiency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals and electronics .
Analyse Chemischer Reaktionen
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various fluorinated alcohols, amines, and substituted derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and amino groups facilitate binding to these targets, while the fluorine atoms enhance its stability and reactivity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol: A similar compound with hydroxyl and amino groups but lacking fluorine atoms.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another compound with similar functional groups but different structural features
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL stands out due to its multiple fluorine atoms, which impart unique chemical properties such as increased stability, reactivity, and resistance to degradation. These features make it particularly valuable in applications requiring high-performance materials and precise biochemical interactions .
Eigenschaften
CAS-Nummer |
189160-58-5 |
---|---|
Molekularformel |
C10H16F7NO3 |
Molekulargewicht |
331.23 g/mol |
IUPAC-Name |
1-[bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-ol |
InChI |
InChI=1S/C10H16F7NO3/c11-8(12,9(13,14)10(15,16)17)5-7(21)6-18(1-3-19)2-4-20/h7,19-21H,1-6H2 |
InChI-Schlüssel |
SLUCZPNDVUNDLK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CC(CC(C(C(F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.